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Introduction
Chloronitromethane (ClCH₂NO₂) is a valuable and highly reactive one-carbon building block

in organic synthesis. Its utility stems from the presence of two key functional groups: a nitro

group, which activates the α-carbon for nucleophilic attack, and a chlorine atom, which can act

as a leaving group. This unique combination allows for a diverse range of chemical

transformations, making it a powerful tool for the construction of complex organic molecules,

including functionalized heterocycles and precursors to pharmaceutically active compounds.

This guide provides a comprehensive overview of the synthesis, properties, and key reactions

of chloronitromethane, complete with experimental protocols, quantitative data, and

mechanistic diagrams to facilitate its application in a research and development setting.

Synthesis and Properties of Chloronitromethane
Chloronitromethane is typically synthesized by the chlorination of nitromethane. Several

methods have been reported, with one common laboratory-scale preparation involving the

reaction of the ammonium salt of methyl nitroacetate with sulfuryl chloride, followed by acidic

hydrolysis.

Experimental Protocol: Synthesis of
Chloronitromethane
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This protocol is adapted from the literature and provides a method for the laboratory-scale

synthesis of chloronitromethane.

Materials:

Ammonium salt of methyl nitroacetate

Sulfuryl chloride

Diethyl ether

10% Hydrochloric acid

Anhydrous magnesium sulfate

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, distillation

apparatus)

Procedure:

A suspension of the powdered ammonium salt of methyl nitroacetate (6.8 g, 0.05 mol) in

diethyl ether (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer

and a dropping funnel.

A solution of sulfuryl chloride (7.4 g, 0.55 mol) in diethyl ether (10 mL) is added dropwise to

the stirred suspension at room temperature.

After the addition is complete, the reaction mixture is stirred for an additional hour.

The crude product is then refluxed with 10% hydrochloric acid (14 mL) with vigorous stirring

for 1.5 hours.

After cooling, the mixture is transferred to a separatory funnel, and the organic layer is

separated.

The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with water and dried over anhydrous magnesium

sulfate.

The ether is removed by distillation through a 10 cm Vigreux column.

The remaining residue is then distilled to afford pure chloronitromethane (boiling point 122-

123 °C).[1]

Yield: Approximately 1.6 g.[1]

Table 1: Physical and Chemical Properties of Chloronitromethane

Property Value Reference(s)

CAS Number 1794-84-9 [2]

Molecular Formula CH₂ClNO₂ [2]

Molecular Weight 95.49 g/mol [2]

Appearance Colorless liquid

Boiling Point 122-123 °C [1]

Density 1.472 g/cm³ at 20 °C

Solubility

Slightly soluble in water;

miscible with most organic

solvents.

Key Synthetic Applications of Chloronitromethane
Chloronitromethane's versatility as a C1 synthon is demonstrated in a variety of fundamental

carbon-carbon bond-forming reactions.

Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a

nitroalkane and an aldehyde or ketone to produce a β-nitro alcohol.[3] These products are

valuable intermediates that can be further transformed into nitroalkenes, amino alcohols, or α-
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hydroxy ketones. While specific protocols for chloronitromethane are scarce in academic

literature, the general procedure for nitromethane can be adapted. The electron-withdrawing

chlorine atom is expected to increase the acidity of the α-proton, potentially allowing for the use

of milder bases.

General Reaction Scheme:

R-CHO + ClCH2NO2 R-CH(OH)-CH(Cl)NO2Henry ReactionBase

Click to download full resolution via product page

Caption: General scheme of the Henry reaction with chloronitromethane.

Experimental Protocol: Asymmetric Henry Reaction with Nitromethane (Adaptable for

Chloronitromethane)

This protocol for an asymmetric Henry reaction using nitromethane can serve as a starting

point for reactions with chloronitromethane, with the understanding that optimization may be

necessary.[1]

Materials:

Aldehyde (e.g., 2-nitrobenzaldehyde)

Nitromethane (or Chloronitromethane)

Chiral Ligand (e.g., Thiophene-2,5-bis(β-amino alcohol))

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

Ethanol

Nitrogen atmosphere apparatus

Procedure:
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In an 8 mL vial under a nitrogen atmosphere, charge the chiral ligand (0.041 mmol, 20 mol%)

and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).

Stir the solution at room temperature for 2 hours to form the catalyst complex (a blue

solution).

Add the aldehyde (0.2 mmol) to the catalyst solution and stir for 20 minutes at room

temperature.

Add nitromethane (2 mmol) (or an equivalent amount of chloronitromethane) to the

reaction mixture.

Stir the reaction for 24-48 hours at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, the product can be purified by column chromatography.

Table 2: Representative Yields for Asymmetric Henry Reaction of Nitromethane with Various

Aldehydes

Aldehyde Yield (%)
Enantiomeric
Excess (ee, %)

Reference

2-Nitrobenzaldehyde 99 94.6 [1]

4-Nitrobenzaldehyde 98 92.1 [1]

4-

Chlorobenzaldehyde
95 85.7 [1]

Benzaldehyde 85 75.3 [1]

Michael Addition
In the Michael addition, the stabilized carbanion of chloronitromethane can act as a Michael

donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a 1,4-conjugate

addition. This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds or

their nitro analogues.
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General Reaction Scheme:

R-CH=CH-COR' + ClCH2NO2 R-CH(CH(Cl)NO2)-CH2-COR'Michael AdditionBase

Click to download full resolution via product page

Caption: General scheme of the Michael addition with chloronitromethane.

Experimental Protocol: Michael Addition of Diethyl Malonate to an α,β-Unsaturated Ketone

(Adaptable for Chloronitromethane)

This general procedure for a Michael addition can be adapted for chloronitromethane. The

increased acidity of chloronitromethane may allow for the use of weaker bases or catalytic

amounts of a strong base.

Materials:

α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

Chloronitromethane

Base (e.g., sodium ethoxide in ethanol, or a non-nucleophilic base like DBU)

Anhydrous solvent (e.g., ethanol, THF)

Standard laboratory glassware

Procedure:

To a solution of the base in the anhydrous solvent, add chloronitromethane dropwise at 0

°C to form the nitronate anion.

Add a solution of the α,β-unsaturated ketone in the same solvent to the nitronate solution.

Allow the reaction to warm to room temperature and stir for several hours, monitoring by

TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Cycloaddition Reactions
The nitroalkene derivatives obtained from the Henry reaction of chloronitromethane (followed

by dehydration) are versatile substrates in cycloaddition reactions. These reactions provide

access to a wide variety of cyclic and heterocyclic systems.

Workflow for Cycloaddition Reactions:

Chloronitromethane Henry Reaction
(with R-CHO) β-Chloronitro Alcohol Dehydration Chloronitroalkene Cycloaddition

(e.g., [4+2], [3+2]) Cyclic/Heterocyclic Product

Click to download full resolution via product page

Caption: Synthetic workflow from chloronitromethane to cyclic products.

Table 3: Examples of Cycloaddition Reactions with Nitroalkenes
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Reaction
Type

Diene/Dipol
e

Nitroalkene
Product
Type

Yield (%) Reference

[4+2] Diels-

Alder

Cyclopentadi

ene

(E)-2-nitro-1-

phenylethene

Nitro-

norbornene

derivative

95

[3+2] Dipolar
Benzonitrile

oxide
Styrene Isoxazoline 80-90

[2+2]
Ethyl vinyl

ether

β-

Nitrostyrene

Nitrocyclobut

ane
43

Synthesis of Heterocycles
Chloronitromethane and its derivatives are valuable precursors for the synthesis of various

nitrogen- and oxygen-containing heterocycles. For instance, the nitro group can be reduced to

an amine, which can then participate in cyclization reactions. The ability to introduce both a

nitrogen and a carbon atom in a single step makes chloronitromethane a powerful tool in

heterocyclic chemistry.

Chloronitromethane in Drug Development
The functional handles provided by chloronitromethane make it an attractive building block in

medicinal chemistry. The nitro group is a common pharmacophore in various drugs and can

also be a precursor to an amino group, which is ubiquitous in pharmaceuticals.

A notable example where a nitromethane-derived building block is crucial is in the synthesis of

the broad-spectrum antibiotic chloramphenicol. Several patented synthetic routes to

chloramphenicol utilize a Henry reaction between a benzaldehyde derivative and nitromethane

as a key C-C bond-forming step to construct the carbon skeleton of the drug.[1][4][5]

Synthetic Pathway to Chloramphenicol Intermediate:

p-Nitrobenzaldehyde
+ Nitromethane Henry Reaction β-Nitro Alcohol Intermediate Further Transformations

(e.g., reduction, acylation) Chloramphenicol
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Click to download full resolution via product page

Caption: Simplified synthetic route to Chloramphenicol highlighting the Henry reaction.

Biological Activity and Signaling Pathways
While a valuable synthetic tool, chloronitromethane is also known for its cytotoxicity and

mutagenicity.[6] Understanding its mechanism of action is crucial for safe handling and for

assessing its potential as a therapeutic agent or a toxin. While specific signaling pathways

directly triggered by chloronitromethane are not extensively detailed in the literature, its

known effects suggest the involvement of general cellular stress response pathways.

Halogenated organic compounds can induce oxidative stress, leading to the activation of

pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, which in turn can

trigger apoptosis (programmed cell death).

Hypothesized Signaling Pathway for Chloronitromethane-Induced Apoptosis:
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Caption: A hypothesized signaling pathway for chloronitromethane-induced apoptosis.
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Conclusion
Chloronitromethane is a potent and versatile one-carbon building block with significant

applications in organic synthesis. Its ability to participate in a range of C-C bond-forming

reactions, including the Henry, Michael, and cycloaddition reactions, makes it an invaluable tool

for the construction of complex molecular architectures. Its relevance extends to the field of

drug discovery, as demonstrated by its role in the synthesis of nitro-containing scaffolds and its

connection to the synthesis of established drugs like chloramphenicol. While its biological

activity necessitates careful handling, a deeper understanding of its interactions with cellular

pathways may open new avenues for its application in medicinal chemistry. The experimental

protocols and data presented in this guide are intended to serve as a valuable resource for

researchers looking to harness the synthetic potential of this powerful reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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